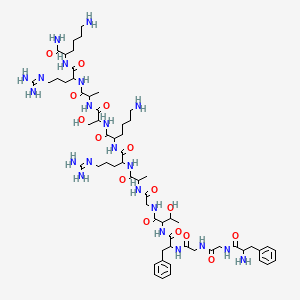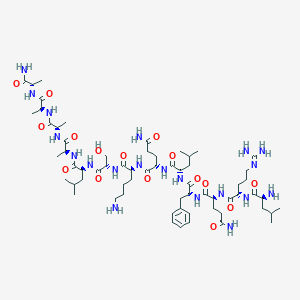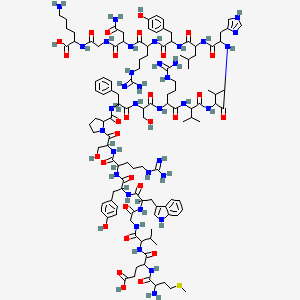
160543-97-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycoprotein 276-286 is a Db-restricted peptide derived from the lymphocytic choriomeningitis virus (LCMV) glycoprotein (GP) and corresponds to amino acids 276-286 . It is a solid powder in appearance .
Molecular Structure Analysis
The molecular formula of Glycoprotein 276-286 is C46H70N12O17S . The exact molecular structure is not provided in the available sources.Physical And Chemical Properties Analysis
The molecular weight of Glycoprotein 276-286 is 1095.18 . It has a predicted density of 1.378±0.06 g/cm3 . The boiling point is predicted to be 1664.8±65.0°C . It is soluble in DMSO .Wissenschaftliche Forschungsanwendungen
Understanding the Role of Science in Society
- Science's Impact on Technology and Humanity : Research highlights that scientific endeavors not only probe the mysteries of the universe and life but also lead to technological advancements benefiting humanity and creating wealth (Press, 2013).
Ethical and Social Aspects in Scientific Research
- Addressing Social Concerns in Scientific Research : Studies emphasize the importance of considering ethical, legal, and social aspects in areas like genomics and nanotechnology, suggesting that research processes can be a focal point for integrating societal concerns (Schuurbiers & Fisher, 2009).
Data Management and Sharing in Research
- Challenges and Practices in Data Sharing : Research indicates that scientists often face challenges in data sharing due to factors like time constraints and lack of funding, impacting the long-term preservation of data (Tenopir et al., 2011).
Enhancing Scientific Research through Software Frameworks
- Improving Research through Scientific Software Frameworks : Studies discuss the development and use of scientific software frameworks to enhance research productivity, especially in grid computing (Appelbe et al., 2007).
Collaborative Models in Scientific Research
- Hackathons for Accelerating Scientific Discoveries : Research shows that hackathons can enhance collaborative science by providing cross-validation of study designs and data sets before publication, promoting reproducibility and peer review (Ghouila et al., 2018).
Fostering Scientific Credibility
- Reinforcing Scientific Credibility : A study discusses the need for reinforcing scientific credibility in the face of misinformation and emphasizes the importance of education in scientific methods and processes (Vekemans, 2023).
Impact of In-House Scientific Research
- Advantages of In-House Research in Industry : Evidence suggests that in-house scientific research in firms enhances their ability to utilize external scientific information, especially seen in the US pharmaceutical industry (Gambardella, 1992).
Hierarchies in Scientific Disciplines
- Hierarchy of Sciences and Research Outcomes : Research indicates that different scientific disciplines exhibit varying degrees of 'hardness' in their research processes, impacting the nature of hypotheses tested and outcomes reported (Fanelli, 2010).
Big Data in Scientific Research
- Usage of Big Data in Research : The paper discusses how big data is utilized in scientific research, particularly in complex experiments like the discovery of the Higgs boson particle (Krishnan, 2020).
Educational Aspects of Scientific Inquiry
- Transition from Engineering to Science Models in Education : A study examines how students transition from an engineering model to a science model in experimentation, which affects their approach to inquiry and evidence interpretation (Schauble et al., 1991).
Role of Nurses in Translational Research
- Nurses in Translational Research : This research emphasizes the critical role of nurse scientists in applying findings from healthcare science in clinical settings, contributing to translational research (Grady, 2010).
Measuring Scientific Impact
- Evaluating Scientific Impact : The paper assesses existing impact metrics like the h-index and discusses their limitations in measuring the broader impact of scientific research beyond academia (Grech & Rizk, 2018).
Eigenschaften
CAS-Nummer |
160543-97-5 |
|---|---|
Molekularformel |
C₄₆H₇₀N₁₂O₁₇S |
Molekulargewicht |
1095.18 |
Sequenz |
One Letter Code: SGVENPGGYCL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











